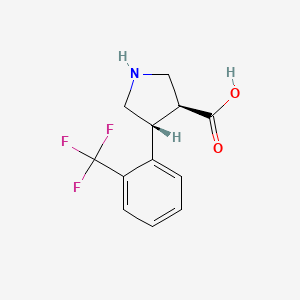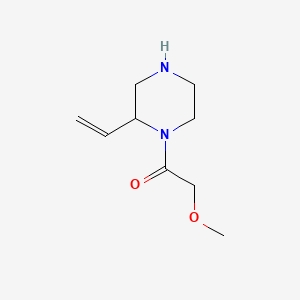
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of an ethenyl group attached to the piperazine ring and a methoxyethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethanone with piperazine in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in this reaction include ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new pharmaceutical agents due to its potential biological activities. It may serve as a lead compound for the synthesis of drugs targeting various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Industrial Applications: The compound can be used in the production of polymers, resins, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of 1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethoxy)ethyl piperazine: This compound has a similar piperazine core but with a hydroxyethoxy group instead of a methoxyethanone group.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound contains a piperazine ring fused with a benzothiazole moiety.
Uniqueness
1-(2-Ethenylpiperazin-1-yl)-2-methoxyethanone is unique due to the presence of the ethenyl group and the methoxyethanone moiety. These functional groups confer specific reactivity and properties that distinguish it from other piperazine derivatives. Its unique structure allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
1-(2-ethenylpiperazin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H16N2O2/c1-3-8-6-10-4-5-11(8)9(12)7-13-2/h3,8,10H,1,4-7H2,2H3 |
InChIキー |
HBLAFACIARTWMR-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)N1CCNCC1C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



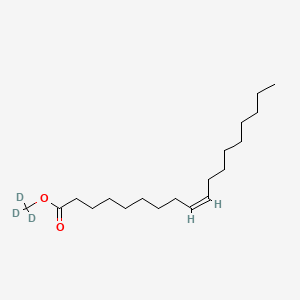
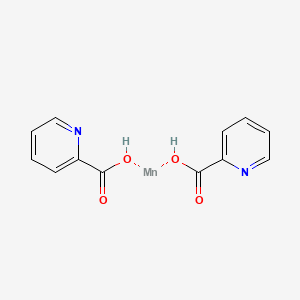
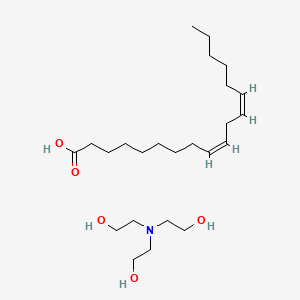
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
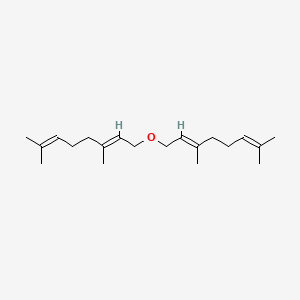
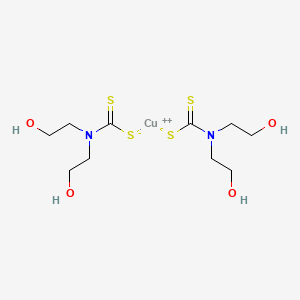
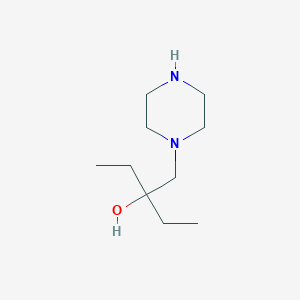

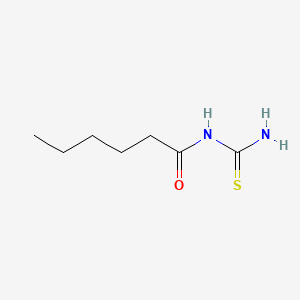
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)

